

Technical Guide: 2-(2-Fluorophenyl)acetyl Chloride[1][2]

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Compound of Interest

Compound Name: 2-(2-Fluorophenyl)acetyl chloride

CAS No.: 451-81-0

Cat. No.: B1339762

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Part 1: Executive Summary

2-(2-Fluorophenyl)acetyl chloride (CAS: 451-81-0) is a critical fluorinated building block used extensively in the synthesis of pharmaceutical intermediates and agrochemicals.[1] As an acid chloride derivative of 2-fluorophenylacetic acid, it serves as a highly reactive electrophile for Friedel-Crafts acylations, amide couplings, and esterifications.[1]

The presence of the fluorine atom at the ortho position introduces unique steric and electronic effects compared to its para and meta isomers. This guide provides a definitive technical analysis of its physical properties, synthesis protocols, and handling requirements, designed to ensure reproducibility and safety in high-stakes drug development environments.[1]

Part 2: Chemical Identity & Structural Analysis

The ortho-substitution of fluorine creates a dipole moment and steric environment that distinguishes this compound from its isomers.[1]

Parameter	Data
IUPAC Name	2-(2-Fluorophenyl)acetyl chloride
CAS Number	451-81-0
Molecular Formula	C ₈ H ₆ ClFO
Molecular Weight	172.58 g/mol
SMILES	<chem>C1=CC=C(C(=C1)CC(=O)Cl)F</chem>
Structural Feature	Ortho-fluorine substituent provides metabolic stability and alters lipophilicity (LogP).[1][2][3]

Part 3: Physical Properties Matrix[5]

The following data aggregates experimentally determined and high-confidence predicted values. Note that the boiling point of the ortho isomer is typically higher than the para isomer due to dipole-dipole interactions enhanced by the ortho geometry.[1]

Property	Value	Condition / Note
Physical State	Liquid	Clear to pale yellow; pungent odor.[1][3]
Boiling Point	~220 °C	At 760 mmHg (Standard Atmosphere).[1]
Density	1.279 g/cm ³	At 20 °C. Higher density than non-fluorinated analogs.[1]
Refractive Index ()	1.515	At 20 °C.
Flash Point	~87 °C	Closed Cup (Predicted).[1]
Vapor Pressure	0.115 mmHg	At 25 °C.
Solubility	Reacts with water	Soluble in DCM, THF, Toluene (anhydrous).[1]

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Critical Insight: The density of 1.279 g/cm³ is a key quality control parameter. Values below 1.270 g/cm³ often indicate hydrolysis to the parent acid (2-fluorophenylacetic acid) or contamination with solvent.[1]

Part 4: Synthesis & Purification Protocol

Reaction Mechanism: Thionyl Chloride Mediated Chlorination

The most reliable synthesis route utilizes thionyl chloride (

SOCl₂). Unlike oxalyl chloride,

SOCl₂ allows for higher reaction temperatures, which helps overcome the steric hindrance presented by the ortho-fluorine atom.[1]

Workflow Diagram



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Figure 1: Optimized synthesis workflow for **2-(2-Fluorophenyl)acetyl chloride**.

Step-by-Step Protocol

- Setup: Equip a dry 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a nitrogen inlet. Flame-dry the glassware under vacuum before use.[1]
- Charging: Add 2-fluorophenylacetic acid (1.0 eq) to the flask.
- Reagent Addition: Add Thionyl Chloride (

) (1.5 eq) dropwise via the addition funnel.

- Note: For stubborn substrates, add 1-2 drops of anhydrous Dimethylformamide (DMF) as a catalyst to form the reactive Vilsmeier-Haack intermediate.^[1]
- Reaction: Heat the mixture to 60–65 °C. Stir for 2–3 hours.
 - Endpoint: Evolution of HCl and

gas will cease. The solution should turn from a suspension to a clear liquid.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Connect to a vacuum line (with a caustic trap for acidic gases) to remove excess

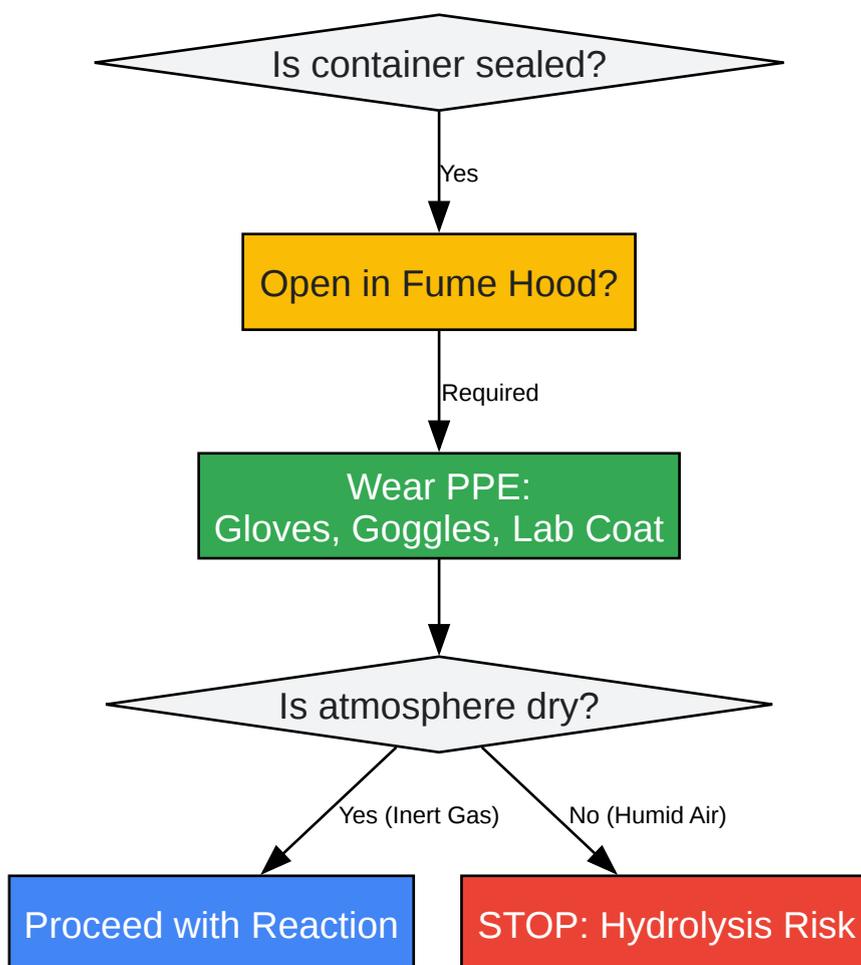
.
 - Purification: For high-purity applications, distill the residue under reduced pressure.^{[1][4]}
- Storage: Transfer immediately to a Schlenk flask or sealed ampoule under nitrogen.

Part 5: Reactivity & Stability Profile^[5]

Hydrolysis Sensitivity

Like all acid chlorides, this compound is moisture-sensitive.^[1] The ortho-fluorine provides a slight shielding effect against nucleophilic attack compared to the para-isomer, but it will still hydrolyze rapidly in moist air to release HCl fumes.^[1]

Handling Decision Tree



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Figure 2: Safety decision logic for handling reactive acid chlorides.

Safety Data Summary

- Hazard Statements: H314 (Causes severe skin burns and eye damage), H290 (May be corrosive to metals), EUH014 (Reacts violently with water).
- Storage: Store at +2°C to +8°C under Argon or Nitrogen.
- Incompatibility: Water, Alcohols, Amines, Strong Bases, Oxidizing agents.[1]

Part 6: Applications in Drug Discovery

The 2-fluorophenyl moiety is a "privileged structure" in medicinal chemistry.[1]

- **Metabolic Stability:** The C-F bond is stronger than the C-H bond, blocking metabolic oxidation at the ortho position (blocking the "NIH shift").
- **Lipophilicity:** Fluorination increases lipophilicity (), enhancing membrane permeability of the final drug candidate.
- **Conformational Lock:** The size of the fluorine atom (Van der Waals radius $\sim 1.47 \text{ \AA}$) can restrict bond rotation, locking the molecule into a bioactive conformation.

References

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